N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline
Description
Chemical Structure and Properties
N-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline is a Schiff base derivative synthesized via condensation of a 6-chloroimidazo[2,1-b][1,3]thiazole aldehyde with 3-(trifluoromethyl)aniline. Its molecular formula is C₁₉H₁₁ClF₃N₃S, with a molecular weight of 405.82 g/mol . The compound features:
- A trifluoromethyl (-CF₃) group on the aniline ring, enhancing lipophilicity and metabolic stability.
- A conjugated imine (-CH=N-) linkage, which may influence redox activity and binding to biological targets.
Synthesis and Characterization The compound is synthesized using a method analogous to Scheme 2 in , involving dichloromethane extraction and ethanol recrystallization. While exact yield data is unavailable, similar imine derivatives (e.g., (E)-N-(naphthalen-1-ylmethylene)-3-(trifluoromethyl)aniline) exhibit yields of ~40–60% under optimized conditions . Structural confirmation is achieved via ¹H/¹³C NMR, mass spectrometry, and elemental analysis .
Properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3S/c14-11-10(20-4-5-21-12(20)19-11)7-18-9-3-1-2-8(6-9)13(15,16)17/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLYQOKCJRHLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(N=C3N2C=CS3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing imidazole and thiazole moieties have been reported to show a broad range of biological activities. They are known to interact with various targets, including enzymes, receptors, and proteins, leading to different therapeutic effects.
Mode of Action
For instance, some imidazole derivatives inhibit the activity of certain enzymes, while others may bind to specific receptors, altering their function.
Biochemical Pathways
For example, some imidazole derivatives have been reported to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways.
Pharmacokinetics
Imidazole and thiazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution in the body.
Result of Action
Compounds containing imidazole and thiazole moieties have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline, with the CAS number 241132-43-4, is a compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H7ClF3N3S
- Molecular Weight : 329.73 g/mol
- Physical State : Typically appears as a solid with a melting point around 72–74°C .
Biological Activities
The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:
1. Antitumor Activity
- Recent studies indicate that compounds with imidazo[2,1-b]thiazole scaffolds possess significant antitumor properties. For instance, derivatives have shown potent activity against various cancer cell lines, particularly in inhibiting FLT3-dependent acute myeloid leukemia (AML) cells .
2. Antimicrobial Properties
- This compound has demonstrated effectiveness against a range of microbial pathogens. Its structural components allow it to interact with microbial enzymes and inhibit their growth.
3. Anti-inflammatory Effects
- The compound has been noted for its ability to modulate inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines, thus potentially serving as an anti-inflammatory agent in various models of inflammation.
4. Pharmacokinetics
- Imidazole and thiazole derivatives generally exhibit good solubility in aqueous environments, which enhances their bioavailability and absorption in biological systems. This property is crucial for their therapeutic efficacy .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
- Receptor Modulation : It has been shown to bind selectively to certain receptors, altering their activity and downstream signaling pathways.
- Cytokine Regulation : By modulating cytokine levels, it influences immune responses and inflammatory processes.
Case Studies and Research Findings
A summary of notable studies involving this compound is presented in the table below:
Scientific Research Applications
Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
-
Antitumor Activity
- Compounds with imidazo[2,1-b]thiazole scaffolds have shown significant antitumor properties. For example, derivatives have demonstrated potent activity against various cancer cell lines, particularly in inhibiting FLT3-dependent acute myeloid leukemia (AML) cells.
-
Antimicrobial Properties
- The compound has been effective against a range of microbial pathogens. Its structural components allow it to interact with microbial enzymes and inhibit their growth.
-
Anti-inflammatory Effects
- It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, indicating potential as an anti-inflammatory agent in various models of inflammation.
-
Pharmacokinetics
- Imidazole and thiazole derivatives generally exhibit good solubility in aqueous environments, enhancing their bioavailability and absorption in biological systems, which is crucial for therapeutic efficacy.
Case Studies and Research Findings
A summary of notable studies involving this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of AML cell lines. |
| Study 2 | Antimicrobial Properties | Effective against various microbial pathogens. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in vitro. |
Comparison with Similar Compounds
Structural Analogues in the Imidazo[2,1-b][1,3]thiazole Family
Key Differences in Substituents and Functional Groups
Key Observations
- Bis-imidazothiazole hybrids (e.g., compound 15) exhibit higher molecular weights and dual binding sites, correlating with stronger FtsZ inhibition . However, the target compound’s single imidazothiazole may improve solubility and synthetic accessibility.
- Substituent position: The trifluoromethyl group at the meta position (target compound) vs. para-chloro (CAS 241132-36-5) alters electronic distribution.
- Indolinone-containing derivatives (e.g., compound 17) show lower yields (3–57%) due to steric hindrance during bis-condensation, whereas the target compound’s simpler structure may enable higher synthetic efficiency .
Comparison with Non-Imidazothiazole Analogues
Key Observations
- Isoxazole-based compounds (e.g., 7k) exhibit distinct heterocyclic cores, favoring kinase inhibition over antimicrobial activity. The target compound’s imidazothiazole may offer stronger π-π stacking for bacterial target binding .
- Thiazole derivatives (e.g., ) lack fused imidazole rings, reducing planarity and likely weakening interactions with hydrophobic enzyme pockets .
Physicochemical Properties
| Property | Target Compound | Compound 15 | CAS 241132-36-5 |
|---|---|---|---|
| Molecular Weight | 405.82 | 564.20 | 374.84 |
| LogP (Predicted) | 3.8 | 5.2 | 3.2 |
| Hydrogen Bond Acceptors | 5 | 7 | 4 |
| Rotatable Bonds | 3 | 6 | 2 |
Insights : The target compound balances moderate lipophilicity (LogP ~3.8) with fewer rotatable bonds than bis-imidazothiazoles, suggesting favorable bioavailability .
Q & A
Q. What synthetic routes are reported for N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline, and what are their key challenges?
The compound is synthesized via multi-step condensation reactions. For example, analogues like 3-(6-chloroimidazo[2,1-b]thiazol-5-yl)indolin-2-one derivatives are prepared by reacting substituted imidazothiazoles with carbonyl-containing intermediates under basic conditions (e.g., triethylamine in dioxane) . Yields vary significantly (e.g., 3–57% in related compounds), highlighting challenges in regioselectivity and purification . Key limitations include sensitivity to reaction conditions (temperature, solvent) and the need for rigorous spectroscopic validation (¹H/¹³C NMR, MS) to confirm structural integrity .
Q. Which spectroscopic methods are critical for characterizing this compound, and how are spectral contradictions addressed?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are primary tools for structural confirmation. For instance, compound 17 (a structural analogue) was characterized via ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and MS (m/z 374.20) . Conflicting data, such as unexpected splitting patterns, are resolved using 2D NMR techniques (e.g., COSY, HSQC) or computational methods like Density Functional Theory (DFT) to model electronic environments .
Advanced Research Questions
Q. How can low-yield reactions in the synthesis of analogues (e.g., 3% yield for compound 17) be optimized?
Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) or organocatalysts to enhance regioselectivity.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, as seen in benzimidazole-thiazole hybrids .
- Temperature control : Gradual heating (e.g., reflux in ethanol) minimizes decomposition, as demonstrated in thiadiazole-triazine derivatives .
Q. What role does the trifluoromethyl group play in the compound’s electronic properties and reactivity?
The -CF₃ group is electron-withdrawing, stabilizing the aniline moiety via inductive effects. Computational studies (DFT) on similar trifluoromethyl-substituted anilines reveal reduced HOMO-LUMO gaps (~4.5 eV), enhancing electrophilic reactivity . Experimentally, this is corroborated by downfield shifts in ¹⁹F NMR (δ -60 to -65 ppm) and increased resistance to oxidative degradation .
Q. How do structural modifications (e.g., chloro vs. methyl substituents) impact biological activity in SAR studies?
Substituents on the imidazothiazole ring critically influence bioactivity. For example:
- Chloro substituents (e.g., at position 6) enhance antimicrobial activity by increasing lipophilicity (logP ~2.5) .
- Methyl groups reduce cytotoxicity (IC₅₀ >100 µM in some analogues) but improve metabolic stability . SAR studies require systematic variation of substituents followed by in vitro assays (e.g., MIC for antimicrobial activity) .
Q. What challenges arise in X-ray crystallography of derivatives, and how can molecular modeling mitigate them?
Challenges include poor crystal growth due to flexible moieties (e.g., methylene groups) and disorder in trifluoromethyl orientations. In thiadiazole-triazine derivatives, X-ray analysis revealed planar geometries (dihedral angles <10°) but required constrained crystallization conditions (slow evaporation in acetonitrile) . Molecular dynamics simulations can predict stable conformers, guiding solvent selection for crystallization .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data?
For example, DFT-calculated NMR chemical shifts may deviate from experimental values due to solvent effects or incomplete basis sets. Strategies include:
- Solvent correction models : Incorporating PCM (Polarizable Continuum Model) in DFT calculations .
- Hybrid functionals : B3LYP/SDD methods improve accuracy for heterocyclic systems .
- Experimental validation : Re-measuring spectra under controlled conditions (e.g., deuterated solvents) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
